2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole
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Overview
Description
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of methoxy and methoxymethyl groups attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by methylation to introduce the methoxy and methoxymethyl groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like cuprous bromide .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature control, typically around 50°C, and involves steps such as decoloration with activated carbon and filtration to remove by-products . The final product is obtained through vacuum drying to yield white crystalline powder with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(methoxymethoxy)-pyridine: This compound has a similar structure but contains a pyridine ring instead of a thiadiazole ring.
2-Methoxy-5-methylphenol: This compound has a methoxy and methyl group attached to a phenol ring.
Uniqueness
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H8N2O2S |
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Molecular Weight |
160.20 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2O2S/c1-8-3-4-6-7-5(9-2)10-4/h3H2,1-2H3 |
InChI Key |
PTFZHMGVQCBASS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)OC |
Origin of Product |
United States |
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